molecular formula C3H11NO2Si B14456684 1,1-Dimethoxy-1-methylsilanamine CAS No. 75732-37-5

1,1-Dimethoxy-1-methylsilanamine

Cat. No.: B14456684
CAS No.: 75732-37-5
M. Wt: 121.21 g/mol
InChI Key: KIJPSZVCBKINSU-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-1-methylsilanamine is an organosilicon compound with the molecular formula C4H11NO2Si. This compound is characterized by the presence of a silicon atom bonded to a methyl group and two methoxy groups, along with an amine group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-1-methylsilanamine can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:

CH3SiCl3+2CH3OHCH3Si(OCH3)2Cl+HCl\text{CH}_3\text{SiCl}_3 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3)_2\text{Cl} + \text{HCl} CH3​SiCl3​+2CH3​OH→CH3​Si(OCH3​)2​Cl+HCl

The intermediate product, 1,1-dimethoxy-1-chlorosilane, is then treated with ammonia to yield this compound:

CH3Si(OCH3)2Cl+NH3CH3Si(OCH3)2NH2+HCl\text{CH}_3\text{Si(OCH}_3)_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{Si(OCH}_3)_2\text{NH}_2 + \text{HCl} CH3​Si(OCH3​)2​Cl+NH3​→CH3​Si(OCH3​)2​NH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-1-methylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethoxy-1-methylsilanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-1-methylsilanamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different functional groups, facilitating the formation of stable complexes. This property is particularly useful in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxy-1-chlorosilane: Similar in structure but contains a chlorine atom instead of an amine group.

    1,1-Dimethoxy-1-ethylsilanamine: Contains an ethyl group instead of a methyl group.

    1,1-Dimethoxy-1-phenylsilanamine: Contains a phenyl group instead of a methyl group.

Uniqueness

1,1-Dimethoxy-1-methylsilanamine is unique due to its combination of methoxy and amine groups, which provide it with distinct reactivity and stability. This makes it particularly valuable in applications requiring stable and reactive organosilicon compounds.

Properties

CAS No.

75732-37-5

Molecular Formula

C3H11NO2Si

Molecular Weight

121.21 g/mol

IUPAC Name

(amino-methoxy-methylsilyl)oxymethane

InChI

InChI=1S/C3H11NO2Si/c1-5-7(3,4)6-2/h4H2,1-3H3

InChI Key

KIJPSZVCBKINSU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(N)OC

Origin of Product

United States

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